molecular formula C17H26O4Si B14639932 Diethyl [phenyl(trimethylsilyl)methyl]propanedioate CAS No. 54056-54-1

Diethyl [phenyl(trimethylsilyl)methyl]propanedioate

Cat. No.: B14639932
CAS No.: 54056-54-1
M. Wt: 322.5 g/mol
InChI Key: KZYWCNSTUSUEPP-UHFFFAOYSA-N
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Description

Diethyl [phenyl(trimethylsilyl)methyl]propanedioate is an organic compound that features a unique combination of functional groups, including a phenyl group, a trimethylsilyl group, and a propanedioate ester. This compound is of interest in organic synthesis due to its potential reactivity and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [phenyl(trimethylsilyl)methyl]propanedioate typically involves the alkylation of diethyl malonate with a phenyl(trimethylsilyl)methyl halide. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which deprotonates the diethyl malonate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with the phenyl(trimethylsilyl)methyl halide to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of efficient and scalable reaction conditions, purification techniques such as distillation or recrystallization, and the optimization of yield and purity through process engineering.

Chemical Reactions Analysis

Types of Reactions

Diethyl [phenyl(trimethylsilyl)methyl]propanedioate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium hydride, potassium tert-butoxide for enolate formation.

    Oxidizing Agents: Potassium permanganate, chromium trioxide for oxidation of the phenyl group.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride for reduction of ester groups.

    Acids and Bases: Hydrochloric acid, sodium hydroxide for hydrolysis reactions.

Major Products

The major products formed from these reactions include substituted malonates, phenolic compounds, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl [phenyl(trimethylsilyl)methyl]propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl [phenyl(trimethylsilyl)methyl]propanedioate involves its reactivity at the ester and silyl groups. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The ester groups can undergo nucleophilic attack, leading to the formation of various products depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [phenyl(trimethylsilyl)methyl]propanedioate is unique due to the combination of its functional groups, which allows for diverse reactivity and applications. The presence of both ester and silyl groups provides opportunities for selective reactions and the formation of complex molecules.

Properties

CAS No.

54056-54-1

Molecular Formula

C17H26O4Si

Molecular Weight

322.5 g/mol

IUPAC Name

diethyl 2-[phenyl(trimethylsilyl)methyl]propanedioate

InChI

InChI=1S/C17H26O4Si/c1-6-20-16(18)14(17(19)21-7-2)15(22(3,4)5)13-11-9-8-10-12-13/h8-12,14-15H,6-7H2,1-5H3

InChI Key

KZYWCNSTUSUEPP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=C1)[Si](C)(C)C)C(=O)OCC

Origin of Product

United States

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